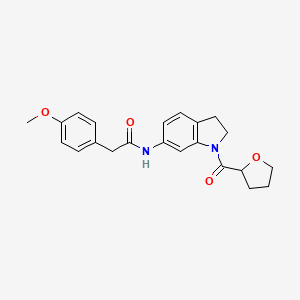
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Compound X" in scientific literature. In
作用機序
The mechanism of action of Compound X involves the inhibition of specific proteins that are involved in various cellular processes. Compound X binds to the active site of these proteins and prevents their activity, leading to the inhibition of cell growth or modulation of neuronal activity. The exact mechanism of action of Compound X is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, Compound X has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuroscience, Compound X has been shown to improve cognitive function, enhance synaptic plasticity, and modulate neuronal activity. Further research is needed to fully understand the biochemical and physiological effects of Compound X.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also some limitations to its use. Compound X is a relatively new compound, and its synthesis method is complex and requires expertise in organic chemistry. In addition, the cost of Compound X is relatively high, which may limit its use in some research fields.
将来の方向性
There are several future directions for the research on Compound X. One direction is to further investigate its mechanism of action and identify specific protein targets. This knowledge could lead to the development of new drugs with improved efficacy and safety profiles. Another direction is to explore the potential applications of Compound X in other research fields, such as immunology and infectious diseases. Finally, there is a need to optimize the synthesis method of Compound X to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
Compound X is a promising compound with potential applications in various research fields. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action is still under investigation. Further research is needed to fully understand the biochemical and physiological effects of Compound X and to identify its specific protein targets. Despite its limitations, Compound X has the potential to lead to the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of Compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1-(tetrahydrofuran-2-carbonyl)indole-6-carboxylic acid, followed by the reaction with 4-methoxyaniline to obtain the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to obtain Compound X. The synthesis of Compound X has been optimized to achieve high yields and purity.
科学的研究の応用
Compound X has shown potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, Compound X has been shown to modulate neuronal activity and improve cognitive function. In drug discovery, Compound X has been used as a lead compound to design and synthesize new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-18-8-4-15(5-9-18)13-21(25)23-17-7-6-16-10-11-24(19(16)14-17)22(26)20-3-2-12-28-20/h4-9,14,20H,2-3,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUDICVQXQXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)


![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
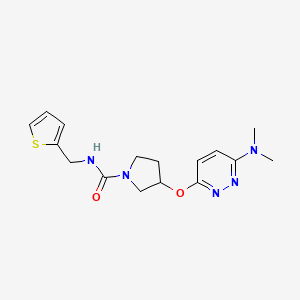
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2787697.png)
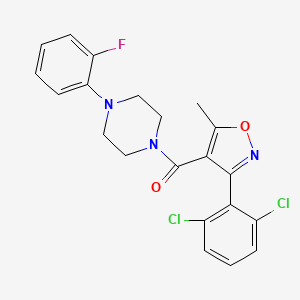
![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
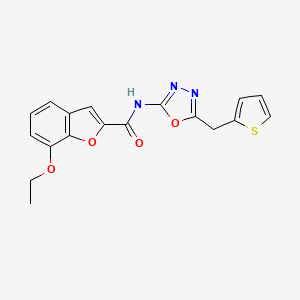
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)
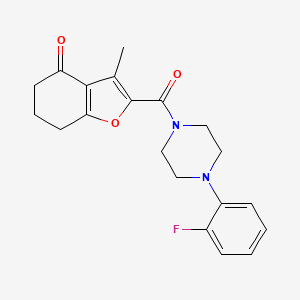
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)
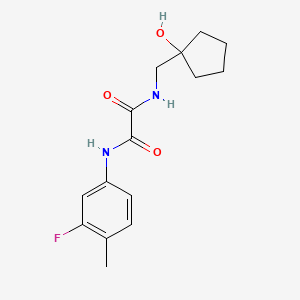
![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)